molecular formula C10H7IO B168882 5-Iodonaphthalen-2-ol CAS No. 128542-54-1

5-Iodonaphthalen-2-ol

Cat. No.: B168882
CAS No.: 128542-54-1
M. Wt: 270.07 g/mol
InChI Key: CVEDCNVEFNTPDU-UHFFFAOYSA-N
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Description

5-Iodonaphthalen-2-ol is an organic compound with the molecular formula C10H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the 5th position and a hydroxyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodonaphthalen-2-ol typically involves the iodination of naphthalen-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where naphthalen-2-ol is reacted with iodine in the presence of a catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Iodonaphthalen-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Coupling Reactions: Catalysts such as palladium or copper are used in the presence of ligands and bases like triethylamine or potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include naphthalen-2-ol derivatives with various functional groups replacing the iodine atom.

    Oxidation Reactions: Products include naphthalen-2-one or naphthalen-2-aldehyde.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

5-Iodonaphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and probes for studying biological processes.

    Medicine: It is investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Iodonaphthalen-2-ol involves its ability to undergo various chemical transformations due to the presence of the iodine and hydroxyl groups. These functional groups allow it to participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Similar Compounds

    2-Iodonaphthalene: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    1-Iodonaphthalene: Iodine is substituted at the 1st position, leading to different reactivity and applications.

    6-Iodonaphthalen-2-ol: Iodine is substituted at the 6th position, which may affect its chemical properties and reactivity.

Uniqueness

5-Iodonaphthalen-2-ol is unique due to the specific positioning of the iodine and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-iodonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEDCNVEFNTPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595527
Record name 5-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128542-54-1
Record name 5-Iodo-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128542-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodonaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodonaphthalen-2-ol
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